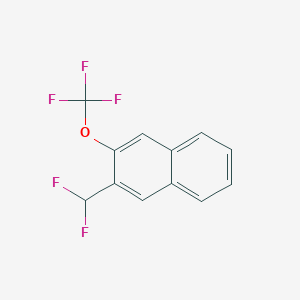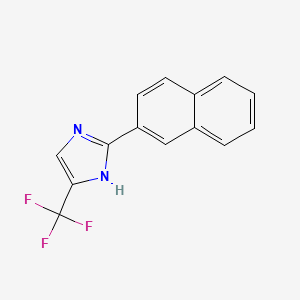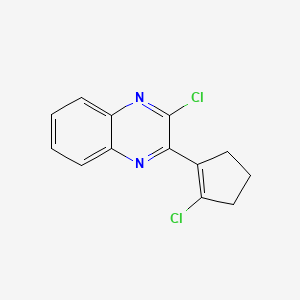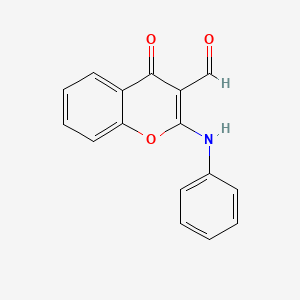
3-Allyl-2-(allylthio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-2-(allylthio)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an allyl group and an allylthio group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Allyl Groups: The allyl groups can be introduced via nucleophilic substitution reactions. For instance, allyl bromide can be used as an alkylating agent to introduce the allyl group at the desired positions on the quinazolinone core.
Formation of Allylthio Group: The allylthio group can be introduced through the reaction of the quinazolinone derivative with allylthiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-Allyl-2-(allylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of allyl groups to propyl groups.
Substitution: The allyl and allylthio groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用机制
The mechanism of action of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one depends on its specific biological activity. For instance, if it exhibits anticancer activity, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The allyl and allylthio groups may play a role in enhancing the compound’s binding affinity to its targets or modulating its reactivity.
相似化合物的比较
Similar Compounds
2-Allylquinazolin-4(3H)-one: Lacks the allylthio group, which may result in different biological activities.
3-Allylquinazolin-4(3H)-one: Lacks the allylthio group, potentially affecting its reactivity and biological properties.
2-(Allylthio)quinazolin-4(3H)-one: Lacks the allyl group, which may influence its chemical and biological behavior.
Uniqueness
3-Allyl-2-(allylthio)quinazolin-4(3H)-one is unique due to the presence of both allyl and allylthio groups, which may confer distinct chemical reactivity and biological activities compared to its analogs. The combination of these functional groups may enhance its potential as a versatile compound for various applications in research and industry.
属性
CAS 编号 |
202065-04-1 |
|---|---|
分子式 |
C14H14N2OS |
分子量 |
258.34 g/mol |
IUPAC 名称 |
3-prop-2-enyl-2-prop-2-enylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h3-8H,1-2,9-10H2 |
InChI 键 |
LTJWKVPCKKUDDN-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)


![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)
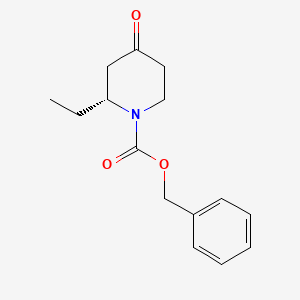


![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)

